(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide
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Overview
Description
“(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide” is a compound with the molecular formula C16H20N2O2S and a molecular weight of 304.411. It is intended for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound. However, there are general methods for synthesizing similar compounds. For instance, a new synthesis platform allows for rapid drug synthesis and testing2. This platform focuses on metal-based compounds that become highly toxic to cancer cells upon exposure to light2.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available. However, similar compounds have been analyzed using density-functional theory (DFT) to evaluate the entire electron density and organic reactive sites3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound. However, a general model for predicting enzyme functions based on enzymatic reactions has been developed4. This model could potentially be used to predict the reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, similar compounds have been analyzed for their properties. For instance, eumelanin, a black-brown natural pigment, possesses unique physical and chemical properties that entice much attention from chemists, physicists, and material scientists due to its potential use in medical and sustainable organic (bio)electronics settings6.Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives are recognized for their dynamic role in medicinal chemistry, featuring prominently in the structure of numerous therapeutics. These compounds are endowed with a plethora of biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory activities. Thiazole's significance is further highlighted by the development of various synthesis approaches, aiming to explore the interaction between newly synthesized thiazole compounds and a wide array of drug targets or enzymes. This interaction facilitates the discovery of new drug molecules, advancing the modes of action available for therapeutic use. The renewed interest in thiazole derivatives among researchers is evident from the significant volume of scientific articles and patents focusing on their therapeutic applications, particularly in anti-infective and anticancer domains (Sharma et al., 2019).
Patent Reviews on Thiazole Derivatives
Recent reviews of patents reveal the development of novel thiazole derivatives acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor agents. These reviews provide a comprehensive overview of the therapeutic potential of thiazole derivatives, emphasizing their role in targeting specific enzyme interactions with minimal side effects. The focus on enzyme inhibitors and derivatives modulating enzymes related to metabolism showcases the medicinal chemistry perspective of thiazole derivatives, highlighting their application in disease treatment with an emphasis on selective enzyme targets (Leoni et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound are not directly available. However, it is important to note that this compound is intended for research use only and is not intended for human or veterinary use1.
Future Directions
The future directions of research involving this compound are not directly available. However, similar compounds have been studied for their potential applications. For instance, cervical endoscopic spine surgery is rapidly evolving and gaining popularity for the treatment of cervical radiculopathy and myelopathy7. With advancements in technology, such procedures are poised to broaden their scope in treating cervical spine pathologies while maintaining the benefits of minimized tissue damage and rapid recovery7.
properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-6-10-14(19)17-16-18(11-5-2)15-12(20-3)8-7-9-13(15)21-16/h5,7-9H,2,4,6,10-11H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECJLHXWTIVPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide |
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